Product packaging for Segphos(Cat. No.:CAS No. 244261-66-3)

Segphos

Cat. No.: B3422143
CAS No.: 244261-66-3
M. Wt: 610.6 g/mol
InChI Key: RZZDRSHFIVOQAF-UHFFFAOYSA-N
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Description

SegGull is a chiral bisphosphine ligand developed by Takasago International Corporation as a superior successor to BINAP. Its defining structural feature is a narrower dihedral angle between the aromatic systems, which creates a more rigid and compact coordination pocket. This configuration results in enhanced enantioselectivity and often greater catalytic activity in transition metal complexes compared to other ligands . Segphos is a privileged ligand class, meaning it delivers high performance across a wide and diverse range of asymmetric transformations. Its primary research value lies in its application in enantioselective hydrogenation and other catalytic reactions. Common metals used with this compound include ruthenium, rhodium, and copper . Researchers utilize this compound and its derivatives, such as the more sterically demanding DM-SEGPHOS and DTBM-SEGPHOS, in key mechanistic studies. For instance, DTBM-SEGPHOS ligated to copper forms a well-defined phenethylcopper(I) complex that acts as a resting state and catalytic intermediate in the asymmetric hydroboration of vinylarenes, with the borylation step being turnover-limiting . Other significant applications highlighted in recent literature include its use in rhodium-catalyzed hydroformylation and palladium-catalyzed desymmetrization reactions . This compound is an air-sensitive solid and should be stored under inert gas in a cool, dark place .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H28O4P2 B3422143 Segphos CAS No. 244261-66-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(5-diphenylphosphanyl-1,3-benzodioxol-4-yl)-1,3-benzodioxol-5-yl]-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H28O4P2/c1-5-13-27(14-6-1)43(28-15-7-2-8-16-28)33-23-21-31-37(41-25-39-31)35(33)36-34(24-22-32-38(36)42-26-40-32)44(29-17-9-3-10-18-29)30-19-11-4-12-20-30/h1-24H,25-26H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZZDRSHFIVOQAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C(=C(C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC6=C5OCO6)P(C7=CC=CC=C7)C8=CC=CC=C8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H28O4P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101145953
Record name (R)-(+)-SEGPHOS
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Molecular Weight

610.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244261-66-3, 210169-54-3
Record name 1,1′-[(4R)-[4,4′-Bi-1,3-benzodioxole]-5,5′-diyl]bis[1,1-diphenylphosphine]
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Record name (R)-(+)-SEGPHOS
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Record name 4,4'-Bi-1,3-benzodioxole-5,5'-diylbis(diphenylphosphine)
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Record name 4,4'-Bi-1,3-benzodioxole-5,5'-diylbis(diphenylphosphine)
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Synthetic Methodologies for Segphos and Its Derivatives

Strategies for Axially Chiral Biaryl Backbone Construction

A common and general method for preparing the axially chiral biaryl backbone of Segphos is through an Ullmann-type coupling of aryl halides . This method typically utilizes 4,4′-dihalogenated 1,3-benzodioxole (B145889) derivatives as starting materials . The coupling is catalyzed by copper or nickel complexes under reductive conditions, often employing reductants such as tetrakis(dimethylamino)ethylene (B1198057) (TDAE) or manganese powder . This approach can yield the biaryl bisphosphine oxide intermediate with high enantiomeric excess .

Another strategy involves iron-mediated homo-coupling to generate the bis-phosphine oxide, followed by resolution orgsyn.org. Research has also explored palladium-catalyzed asymmetric synthesis routes to axially chiral biaryl compounds researchgate.netresearchgate.net.

Installation of Phosphine (B1218219) Moieties

The installation of phosphine moieties is a crucial step in the synthesis of this compound ligands. This is typically achieved by reacting a precursor with a phosphine source. For instance, the synthesis of DM-SEGPHOS involves the reaction of 3,5-dimethylphenylphosphine with 4,4'-bi-1,3-benzodioxole . This step forms the bidentate diphosphine ligand .

In many synthetic routes, the phosphine moieties are initially introduced in their oxidized form (phosphine oxides) due to their ease of handling compared to the air-sensitive phosphines orgsyn.orgscholaris.ca. The phosphine oxides are then subsequently reduced to the desired phosphines orgsyn.orgscholaris.ca. This reduction step typically proceeds with retention of configuration at the phosphorus center, preserving the chirality essential for catalytic activity .

Enantiomeric Resolution Techniques

To obtain enantiomerically pure this compound ligands, enantiomeric resolution techniques are employed. Classical resolution methods and chiral HPLC have been used for the separation of enantiomers of chiral phosphine oxides and phosphines scholaris.caacs.orgnsf.gov. For example, the resolution of a bulky and electron-rich this compound derivative has been reported nih.govfigshare.com.

Directed Synthesis of Specific this compound-Metal Complexes

This compound ligands form complexes with various transition metals, and the synthesis of these complexes is often directed towards specific catalytic applications.

Synthesis of this compound-Nickel(II) Complexes

The synthesis of this compound-Nickel(II) complexes has been reported for their application in enantioselective carbon-carbon bond-forming reactions researchgate.net. A specific example is the synthesis of [(R)-DTBM-SEGPHOS]NiCl₂. This complex can be synthesized by reacting (R)-DTBM-SEGPHOS with NiCl₂ in acetonitrile (B52724) under reflux conditions ub.eduorgsyn.orgorgsyn.orgresearchgate.net. The reaction typically involves charging a flask with the ligand and NiCl₂, purging the system with an inert gas like N₂, and then heating the mixture at reflux for several hours ub.eduorgsyn.orgorgsyn.org. The product, such as [(R)-DTBM-SEGPHOS]NiCl₂, can be isolated as a solid after workup procedures that may involve filtration and concentration ub.eduorgsyn.orgorgsyn.org.

Research findings indicate that [(R)-DTBM-SEGPHOS]NiCl₂ can be activated in situ with reagents like triethylsilyl triflate (TESOTf) to generate the catalytically active species, [(R)-DTBM-SEGPHOS]Ni(OTf)₂ ub.eduorgsyn.org. This activated complex has been shown to be effective in reactions such as the enantioselective acetal (B89532) formation from N-propanoyl-1,3-thiazinane-2-thione and trimethyl orthoformate ub.eduorgsyn.orgorgsyn.orgresearchgate.net.

Synthesis of this compound-Ruthenium(II) Complexes

This compound ligands are particularly effective in forming complexes with Ruthenium, which are widely used in asymmetric hydrogenation reactions wikipedia.orgresearchgate.net. The synthesis of this compound-Ruthenium(II) complexes is a key area of research.

One example is the synthesis of [RuCl(p-cymene)((R)-segphos)]Cl, which involves the coordination of the (R)-Segphos ligand to a ruthenium precursor containing a p-cymene (B1678584) ligand fishersci.ca. Another relevant complex is (R)-Rutheniumdiacetate-(DM-SEGPHOS), which incorporates the (R)-DM-SEGPHOS ligand . The preparation of this complex involves the reaction of the purified DM-SEGPHOS ligand with ruthenium diacetate under controlled conditions .

Research highlights the superior performance of this compound-Ruthenium complexes in asymmetric hydrogenation compared to other ligand systems, often achieving high enantioselectivities (exceeding 99%) and reaction rates wikipedia.orgresearchgate.net. Studies on bulky and electron-rich this compound derivatives in Ru-catalyzed hydrogenation of beta-ketoesters have shown high enantiomeric excesses (up to 99.5%) researchgate.netnih.govfigshare.com.

Mechanistic studies on ruthenium-catalyzed reactions involving phosphine ligands, while not always specific to this compound, provide insights into the general principles of complex formation and catalytic cycles acs.orgresearchgate.net. These studies often involve the formation of ruthenium phosphine and phosphido complexes as intermediates acs.org.

Coordination Chemistry of Segphos Metal Complexes

Ligand-Metal Coordination Modes

The primary coordination mode of Segphos with transition metals such as ruthenium, rhodium, and palladium is as a C₂-symmetric bidentate chelating ligand. sigmaaldrich.com The two phosphorus atoms bind to the metal center, forming a seven-membered chelate ring. This coordination creates a rigid and well-defined chiral pocket around the metal, which is essential for enforcing stereoselectivity in catalytic reactions. The atropisomeric biaryl backbone of this compound restricts conformational flexibility, ensuring a stable chiral environment.

The geometry of the resulting metal complex is significantly influenced by the inherent structural features of the this compound ligand. A key parameter is the P-M-P bite angle, which is dictated by the dihedral angle of the biaryl backbone. Compared to the related BINAP ligand, this compound possesses a narrower dihedral angle, which is believed to contribute to higher enantioselectivity and catalytic activity in many reactions. wikipedia.orgresearchgate.net This structural feature leads to a more effective shielding of the substrate by the phenyl groups on the phosphorus atoms. researchgate.net In some cases, particularly with certain ruthenium complexes, the coordination can lead to the formation of diastereomeric structures where the metal center itself becomes a stereogenic center, a phenomenon described as "chiral-at-ruthenium". nih.govnih.gov The specific diastereomer formed can be influenced by other ligands present in the coordination sphere, such as halides, which can alter the preferred geometry (e.g., cis or trans relationships between ligands). nih.govnih.gov

Electronic and Steric Interactions within Catalytic Active Sites

The efficacy of this compound-metal catalysts is a direct consequence of the intricate electronic and steric interactions within the active site. These factors govern substrate binding, transition state stabilization, and ultimately, the stereochemical outcome of the reaction. researchgate.netresearchgate.net

The parent this compound ligand has diphenylphosphino groups. Commercially available derivatives, such as DM-Segphos and DTBM-Segphos, feature modified aryl substituents to systematically tune the ligand's properties. wikipedia.org

Electronic Effects : Introducing electron-donating or electron-withdrawing groups on the aryl rings of the phosphine (B1218219) moieties alters the electron density on the phosphorus atoms and, consequently, on the coordinated metal center. rsc.orgelsevierpure.com For example, DM-Segphos, with its 3,5-dimethylphenyl groups, is more electron-donating than the parent this compound. This increased electron density at the metal can enhance its reactivity in certain catalytic steps.

Steric Effects : The size and positioning of these substituents create a distinct steric environment around the metal center. nih.gov DTBM-Segphos, which bears bulky 3,5-di-tert-butyl-4-methoxyphenyl groups, imparts significant steric hindrance. wikipedia.orgresearchgate.net This steric bulk is crucial for creating a well-defined chiral pocket that dictates the facial selectivity of substrate approach. rsc.org Computational studies have shown that this steric shielding is a primary factor in controlling stereoselectivity by disfavoring certain substrate orientations. rsc.org The interplay between the ligand's steric bulk and the substrate's structure is a key determinant of the catalyst's effectiveness and selectivity. researchgate.netorganic-chemistry.org

Table 1. Common this compound Derivatives and Their Substituents
Ligand NameSubstituent on PhosphorusPrimary Effect
This compoundPhenylBaseline electronic and steric profile
DM-Segphos3,5-DimethylphenylIncreased electron-donating ability
DTBM-Segphos3,5-Di-tert-butyl-4-methoxyphenylSignificant increase in steric bulk wikipedia.orgresearchgate.net

Beyond classical steric repulsion, the performance of this compound-based catalysts, particularly bulky derivatives like DTBM-Segphos, is enhanced by a network of weak, non-covalent attractive interactions. researchgate.netnih.gov These interactions, which include London dispersion forces and C-H···H-C contacts, stabilize the transition states of catalytic cycles. nih.govresearchgate.net

Mechanistic studies and computational analyses have revealed that the extensive framework of substituents on ligands like DTBM-Segphos can engage in numerous weak attractive interactions with the substrate. researchgate.net This network of interactions can stabilize intermediates with significant charge separation and lower the energy of the desired stereochemical pathway. nih.gov For instance, in palladium-catalyzed reactions, the unsubstituted this compound was found to be ineffective, whereas the DTBM-Segphos analogue was highly active. nih.gov This difference was attributed to the stabilizing C-H···H-C interactions provided by the bulky tert-butyl groups, which are absent in the parent ligand. nih.gov These dispersion forces are now recognized as a critical design element, mimicking the highly specific and efficient transformations seen in enzymatic catalysis. researchgate.netnih.gov

Structural Elucidation of Chiral Metal Complexes

The precise three-dimensional structure of this compound-metal complexes is fundamental to understanding their catalytic behavior. X-ray crystallography and various spectroscopic techniques are employed to characterize these structures in both the solid state and in solution.

Crystallographic studies of diastereomeric ruthenium-Segphos complexes have been particularly insightful, revealing how the arrangement of ligands around the metal center is influenced by factors like the identity of halide counterions. nih.govnih.gov For example, it was shown that a chloride-bound ruthenium-Segphos complex preferentially adopts a trans-relationship between the halide and a carbonyl ligand, while an iodide-bound analogue favors a cis-arrangement. nih.gov This structural difference directly leads to divergent regioselectivity in catalytic reactions. nih.gov

Table 2. Selected Crystallographic Data for Ruthenium-Segphos Type Complexes
ComplexMetal Center GeometryKey Structural FeatureReference
RuCl(CO)[η³-prenyl][(S)-Segphos]Distorted Octahedraltrans-relationship between Cl and CO ligands nih.govnih.gov
RuI(CO)[η³-prenyl][(S)-Segphos]Distorted Octahedralcis-relationship between I and CO ligands nih.govnih.gov
[RuCl₂(bpea){(S)-BINAP}]⁺Distorted OctahedralIllustrates typical Ru-phosphine coordination researchgate.net

While X-ray crystallography provides a static picture of the solid state, spectroscopic methods are crucial for characterizing complexes and reactive intermediates in solution, where catalysis occurs.

Applications of Segphos in Asymmetric Catalysis

Asymmetric Hydrogenation Reactions

Asymmetric hydrogenation is a cornerstone of modern synthetic chemistry, enabling the production of enantiomerically pure compounds. Segphos has been extensively utilized in this field, particularly in combination with ruthenium and rhodium catalysts.

Ruthenium complexes incorporating this compound and its derivatives are powerful catalysts for the asymmetric hydrogenation of a wide array of prochiral substrates. These catalytic systems are known for their high efficiency and selectivity under mild reaction conditions.

The enantioselective reduction of carbonyl compounds to chiral alcohols is a fundamental transformation in organic synthesis. Ruthenium-Segphos catalysts have demonstrated exceptional performance in the hydrogenation of various ketones. For instance, the combination of a ruthenium precursor with DM-BINAP and a chiral diamine like DAIPEN has been used for the hydrogenation of diverse amino ketones with high yields (up to 99%) and enantiomeric excesses (up to 99.8% ee). sigmaaldrich.cn While this example uses a related ligand, similar reactivity is expected with this compound-based catalysts.

The catalytic system of (DTBM-SEGPHOS)CuH has been effectively used in the hydrosilylation of various ketones, which is a related reduction method. sigmaaldrich.cn Furthermore, ruthenium complexes are generally effective for the asymmetric hydrogenation of aromatic and heteroaromatic ketones, yielding valuable chiral alcohols with extremely high enantioselectivity (up to 99.9% ee). nih.govrsc.org

Table 1: Ruthenium-Catalyzed Asymmetric Hydrogenation of Ketones
SubstrateCatalyst SystemYield (%)Enantiomeric Excess (ee, %)Reference
Amino KetonesRu/Diphosphine/DiamineUp to 99Up to 99.8 sigmaaldrich.cn
Aromatic KetonesRu/NNP Ligands-Up to 99.9 nih.gov
Heteroaromatic KetonesRu/QUINAPHOS/Diamine-High rsc.org

The asymmetric hydrogenation of functionalized alkenes is a critical process for accessing chiral building blocks. A highly efficient and enantioselective asymmetric hydrogenation of a broad range of pyridine-pyrroline tri-substituted alkenes has been achieved using a Ru-DTBM-segphos catalyst. nih.govacs.orgnih.gov This reaction is robust and general, providing high enantioselectivity for various substrates. nih.gov Kinetic studies have indicated a complex relationship between the substitution patterns on the pyridine (B92270) ring and the reaction rates and enantioselectivities. nih.gov For example, substrates with electron-withdrawing groups like -F and electron-donating groups like -OCH₃ at the 3-position of the pyridine ring exhibited higher reaction rates than the unsubstituted analogue. nih.gov

Table 2: Ruthenium-DTBM-Segphos Catalyzed Asymmetric Hydrogenation of Pyridine-Pyrroline Trisubstituted Olefins
Substrate Substituent (Pyridine Ring)Relative Initial RateProduct ee (%)Reference
-F (1e)Higher than unsubstituted>95 nih.gov
-OCH₃ (1i)Higher than unsubstituted>95 nih.gov
-H (1k)Baseline>95 nih.gov
-Cl (1j)Slower than unsubstituted>95 nih.gov
-NO₂ (1h)Slower than unsubstituted>95 nih.gov
-CH₃ (1g)Slower than unsubstituted>95 nih.gov
-CF₃ (1f)Slower than unsubstituted>95 nih.gov

The synthesis of chiral β-amino esters and their derivatives is of great importance in medicinal chemistry. The dynamic kinetic resolution (DKR) of racemic α-amino β-ketoesters via Ru-diphosphine catalyzed asymmetric hydrogenation provides syn-α-amido β-hydroxy esters in high yields, diastereoselectivities, and enantioselectivities. researchgate.net While the specific use of this compound in this exact transformation to β-aminoesters requires more direct citation, the principle of using Ru-diphosphine complexes for the DKR of related β-keto compounds is well-established. researchgate.netnih.govmdpi.com For instance, the asymmetric hydrogenation of α-substituted β-keto esters is a classic example of DKR, producing large quantities of enantioenriched materials annually. nih.gov Ru-Sunphos complexes have been used for the DKR of β'-keto-β-amino esters, affording the corresponding β'-hydroxy-β-amino esters with excellent enantiomeric and diastereomeric excesses. researchgate.net

The high degree of stereoselectivity observed with this compound catalysts is a result of precise stereochemical recognition in the transition state. This can be probed through studies of nonlinear effects (NLEs) in asymmetric catalysis. nih.gov A nonlinear effect occurs when the enantiomeric excess (ee) of the product is not directly proportional to the ee of the chiral ligand. nih.govscispace.com Such effects can provide valuable mechanistic information about the catalytic species. nih.govnih.gov While specific NLE studies focusing solely on this compound are not detailed in the provided search results, the principles are broadly applicable to chiral ligand systems. The phenomenon of asymmetric amplification, a positive nonlinear effect, can be particularly useful from a synthetic standpoint, allowing the use of non-enantiopure catalysts to achieve high product ee. nih.govrug.nl The origin of these effects often lies in the formation of dimeric or aggregated catalyst species with different catalytic activities and selectivities. nih.govrug.nl

Rhodium complexes bearing this compound ligands are also highly effective catalysts for asymmetric hydrogenation, particularly for functionalized olefins. rsc.orgwiley-vch.de These catalytic systems are crucial in the pharmaceutical industry for the synthesis of chiral drugs and their intermediates. rsc.org For example, a Rhodium-Segphos catalyst was successfully employed in the asymmetric 1,4-addition of arylboronic acids to coumarins, a key step in the synthesis of (R)-tolterodine, with a yield of 88% and an enantiomeric excess of 99.6%. sigmaaldrich.cnsigmaaldrich.com Rhodium-catalyzed asymmetric hydrogenation is a well-established method for producing α- and β-amino acids. ajchem-b.com

Table 3: Rhodium-Segphos Catalyzed Asymmetric Synthesis
Reaction TypeSubstrateProductYield (%)Enantiomeric Excess (ee, %)Reference
Asymmetric 1,4-AdditionCoumarinArylated Coumarin8899.6 sigmaaldrich.cnsigmaaldrich.com

Palladium-Catalyzed Asymmetric Hydrogenation (e.g., N-Tosylimines)

The palladium-catalyzed asymmetric hydrogenation of imines serves as a vital method for synthesizing chiral amines. The effectiveness of the this compound ligand in this context has been explored, particularly with activated imines. In the asymmetric hydrogenation of N-diphenylphosphinyl ketimines, a catalyst system comprising Pd(CF3CO2)2 and (S)-SegPhos demonstrated high efficiency, yielding enantioselectivities in the range of 87-99% ee. dicp.ac.cn

However, for the hydrogenation of N-tosylimines, the performance of the parent this compound ligand can be sluggish. researchgate.net Research has shown that sterically bulkier derivatives of this compound can lead to significantly improved results. For instance, the ligand (R)-DTBM-Segphos, a derivative with di-tert-butyl-methoxyphenyl groups, provided almost quantitative conversion and high enantioselectivity (92.2% ee) in the hydrogenation of a sterically hindered N-tosylimine. researchgate.net This highlights that while this compound provides a fundamental chiral scaffold, structural modifications are crucial for optimizing catalytic activity and selectivity for specific substrates like N-tosylimines.

Table 1: Pd-Catalyzed Asymmetric Hydrogenation of Imines with this compound and Derivatives
Substrate TypeLigandCatalyst SystemEnantioselectivity (ee)Reference
N-diphenylphosphinyl ketimines(S)-SegphosPd(CF3CO2)287-99% dicp.ac.cn
Sterically Hindered N-tosylimine(R)-SegphosPd(TFA)2Sluggish Reaction researchgate.net
Sterically Hindered N-tosylimine(R)-DTBM-SegphosPd(TFA)292.2% researchgate.net

Nickel-Catalyzed Asymmetric Hydrogenation (e.g., N-tBu-Sulfonyl Imines)

The use of earth-abundant metals like nickel for asymmetric hydrogenation is of growing interest. However, the application of this compound in nickel-catalyzed systems for the hydrogenation of N-sulfonyl imines has shown limited success. In studies on the asymmetric hydrogenation of N-tBu-sulfonyl imines, the use of (S)-Segphos as a ligand resulted in only moderate catalytic activity and low enantioselectivities. researchgate.net Other chiral ligands, such as (R,R)-QuinoxP*, were found to be far more effective in this specific transformation, yielding excellent results. researchgate.netnih.gov This suggests that the structural and electronic properties of this compound are not optimally suited for creating a highly effective chiral environment with nickel for this class of substrates.

Iridium-Catalyzed Asymmetric Hydrogenation (e.g., Quinolines, Imines)

Iridium catalysts have proven to be highly effective for the asymmetric hydrogenation of heteroaromatic compounds like quinolines, producing chiral tetrahydroquinolines which are valuable structural motifs. The this compound ligand has been successfully employed in this area. Specifically, an iridium-catalyzed asymmetric transfer hydrogenation of quinolines using Hantzsch esters as the hydrogen source was developed. dicp.ac.cn The catalytic system, consisting of [Ir(COD)Cl]2, (S)-Segphos, and iodine (I2), operates under mild conditions and provides good enantioselectivities, with up to 88% ee being achieved for the reduction of 2-methylquinoline. dicp.ac.cn This method offers an efficient route to chiral tetrahydroquinoline derivatives. dicp.ac.cn

Table 2: Iridium-Catalyzed Asymmetric Transfer Hydrogenation of 2-Methylquinoline
SubstrateCatalyst SystemHydrogen SourceMax. Enantioselectivity (ee)Reference
2-Methylquinoline[Ir(COD)Cl]2/(S)-Segphos/I2Hantzsch Ester88% dicp.ac.cn

Asymmetric Carbon-Carbon Bond Formation Reactions

Copper-Catalyzed Asymmetric Reactions

The copper-catalyzed hydroamination of unactivated olefins is a powerful tool for synthesizing chiral amines from abundant feedstocks. The hydrocupration of unactivated internal olefins presents a significant challenge due to its sluggish kinetics compared to activated olefins like styrene (B11656). nih.gov Density functional theory (DFT) calculations have been used to investigate this process. These studies indicated that a catalyst based on the parent this compound ligand faces a higher activation barrier for the hydrocupration of an unactivated olefin like trans-2-butene. nih.gov However, the more sterically demanding and electron-rich derivative, DTBM-Segphos, was found to lower this activation barrier, thereby enhancing catalytic activity. nih.gov

Experimentally, the copper-catalyzed asymmetric hydroamination of alkenes using a DTBM-Segphos ligand has been shown to be highly effective. For instance, in the hydroamination of styrene derivatives, the use of (R)-DTBM-Segphos as the ligand achieved up to 97% ee. nih.gov This demonstrates the crucial role of the ligand's structure in overcoming the challenges associated with unactivated olefin functionalization.

Copper-catalyzed asymmetric hydroboration of alkenes is a key method for producing chiral organoboron compounds. Mechanistic studies have explored the role of both this compound and its derivative, DTBM-Segphos, in these reactions. nih.govnih.gov For the hydroboration of vinylarenes like 4-fluorostyrene, a dimeric copper hydride was observed as the dominant species when this compound was used as the ligand; this species was determined to be not catalytically competent. nih.govnih.gov

In contrast, the catalyst formed from (S)-DTBM-Segphos was found to be highly active for the hydroboration of both vinylarenes and certain internal alkenes. nih.gov For internal alkenes, the catalyst derived from (S)-Segphos did not show catalytic activity, whereas the DTBM-Segphos system proved effective. nih.gov These findings underscore that while the this compound framework is promising, derivatives like DTBM-Segphos with enhanced steric bulk and electronic properties are often necessary to achieve high activity and selectivity in copper-catalyzed hydroboration reactions. nih.govnih.govacs.org

Table 3: Performance of this compound and DTBM-Segphos in Cu-Catalyzed Hydroboration
Substrate TypeLigandObservationReference
VinylarenesThis compoundFormation of a non-catalytically competent dimeric copper hydride. nih.govnih.gov
Internal AlkenesThis compoundNo catalytic activity observed. nih.gov
Vinylarenes & Internal AlkenesDTBM-SegphosHighly active catalyst. nih.gov
α-Alkylation of Carbonyl Derivatives (e.g., 2-Acylimidazoles)

The catalytic asymmetric α-alkylation of simple carboxylic acid derivatives presents a significant challenge in synthetic chemistry. A successful methodology has been developed using a copper(I)-(R)-DTBM-SEGPHOS complex for the α-alkylation of 2-acylimidazoles, which serve as versatile pronucleophiles. This method is effective for a wide range of alkyl electrophiles, including allyl bromides, benzyl (B1604629) bromides, propargyl bromide, and even unactivated alkyl sulfonates.

The reaction development revealed that increasing the steric bulk of the this compound ligand was crucial for achieving high enantioselectivity. While (R)-SEGPHOS gave the product in 38% enantiomeric excess (ee), the bulkier (R)-DM-SEGPHOS improved this to 61% ee. Ultimately, the highly hindered (R)-DTBM-SEGPHOS ligand was found to be optimal, delivering the desired products with excellent enantioselectivity. The addition of 2,4,6-trimethylphenol (B147578) was also found to be an effective additive for improving reaction yields.

This protocol demonstrates good functional group tolerance and operates under a straightforward reaction protocol, making it a valuable method for preparing α-chiral carbonyl compounds.

Table 1: Copper-Catalyzed Asymmetric α-Alkylation of 2-Acylimidazoles using (R)-DTBM-SEGPHOS

EntryElectrophile (R-X)ProductYield (%)ee (%)
1Cinnamyl bromide3aa6291
2(E)-Pentenyl bromide3ba9192
3Geranyl bromide3da9996
4Benzyl bromide3fa9797
52-Naphthylmethyl bromide3ia9098
6Propargyl bromide3la9795

Reaction conditions typically involve a Cu(I) source, (R)-DTBM-SEGPHOS, a base (e.g., Cs₂CO₃), and an additive in a suitable solvent.

Allylic Substitution and Hydroallylation Reactions

This compound has been successfully employed as a ligand in palladium-catalyzed asymmetric allylic substitution (AAS) reactions. One notable application is the dearomatization of pyrroles using monosubstituted allylic carbonates. The Pd/(R)-Segphos catalytic system efficiently produces the desired products with high regioselectivity (up to >19/1 in favor of the linear product) and excellent enantioselectivities, with ee values reaching up to 97%.

Another key application is in the kinetic resolution of unactivated allylic alcohols through Pd-catalyzed allylic amination. Using a Pd/(S)-Segphos catalyst, a variety of chiral allylic alcohols and allylic hydrazines can be accessed with outstanding selectivity, achieving s-values greater than 400.

While this compound is a versatile ligand for various transformations, its specific application in asymmetric hydroallylation reactions is not prominently documented in the scientific literature.

Reductive Relay Hydroaminocarbonylation

A novel and efficient method for the synthesis of optically active γ-chiral amides has been developed through an enantioselective copper-catalyzed reductive relay hydroaminocarbonylation. nih.gov This process utilizes a catalytic system composed of Cu(OAc)₂ and (R)-DTBM-Segphos, which effectively facilitates the formation of a chiral center at the γ-position relative to the amide bond—a traditionally challenging transformation. nih.gov

The reaction proceeds with allylic benzoates, carbon monoxide (CO), and electrophilic aminating reagents. nih.gov The Cu/(R)-DTBM-Segphos system demonstrates broad substrate scope, tolerating various functional groups on the allylic benzoate, including ethers, acetals, and even epoxides. nih.gov High yields and exceptional enantioselectivities (up to 99% ee) are consistently achieved. nih.gov Mechanistic studies indicate that the enantioselectivity is established during an initial reduction cycle, which generates a terminal alkene intermediate. nih.gov

Table 2: Enantioselective Reductive Relay Hydroaminocarbonylation using Cu/(R)-DTBM-Segphos

EntryAllylic Benzoate SubstrateAmine SourceYield (%)ee (%)
13,3-Dimethylallyl benzoateO-Benzoyl-N,N-tetramethyl-enehydroxylamine8799
23-Ethyl-3-methylallyl benzoateO-Benzoyl-N,N-tetramethyl-enehydroxylamine8599
33-Cyclopentyl-3-methylallyl benzoateO-Benzoyl-N,N-tetramethyl-enehydroxylamine9199
43-Phenyl-3-methylallyl benzoateO-Benzoyl-N,N-tetramethyl-enehydroxylamine7599
53,3-Dimethylallyl benzoateO-Benzoyl-N-morpholino-hydroxylamine8799

Reactions were performed with Cu(OAc)₂, (R)-DTBM-Segphos, CsF, PMHS, and CO (10 bar) at 60 °C in THF. nih.gov

Friedel-Crafts Reactions

The Friedel-Crafts reaction is a fundamental method for forming carbon-carbon bonds with aromatic systems. While numerous chiral catalysts have been developed for asymmetric versions of this reaction, the use of this compound as a controlling ligand is not widely reported in the literature. Despite its broad utility in other asymmetric transformations, this compound does not appear to be a privileged ligand for enantioselective Friedel-Crafts alkylations or acylations.

Palladium-Catalyzed Asymmetric Reactions

Intramolecular Cyclization for Atropisomer Synthesis

This compound and its derivatives have been instrumental in the synthesis of atropisomers—axially chiral biaryls—via palladium-catalyzed intramolecular cyclization. One of the first examples involved the atroposelective synthesis of N-arylindoles. Using a palladium catalyst with the this compound ligand, ortho-alkynylanilines underwent an intramolecular endo-hydroaminocyclization to construct the indole (B1671886) ring, yielding axially chiral products with high yields and moderate to good enantioselectivities (up to 77% ee).

In a subsequent development, the bulkier (R)-DTBM-SEGPHOS ligand was employed in the synthesis of C–N axially chiral phenylfuran-6-ketone derivatives. This transformation proceeds through an intramolecular C–N coupling reaction catalyzed by Pd(OAc)₂, achieving an enantiomeric excess of up to 77%.

Table 3: Palladium-Catalyzed Intramolecular Cyclization for Atropisomer Synthesis

LigandReaction TypeSubstrate TypeProduct TypeMax ee (%)
This compoundHydroaminocyclizationortho-AlkynylanilineN-Arylindole77
(R)-DTBM-SEGPHOSC-N CouplingN-(2-iodobenzoyl)aniline derivativePhenylfuran-6-ketone77
Synthesis of Axially Chiral Allenes

The construction of axially chiral allenes is a significant goal in asymmetric synthesis due to their unique geometry and presence in natural products. A highly effective palladium-catalyzed method has been developed for the asymmetric synthesis of 1,3-disubstituted allenes from racemic 2,3-allenylic carbonates. The key to this transformation is the use of (R)-(−)-DTBM-SEGPHOS as the chiral ligand.

This protocol involves the reaction of racemic allenylic carbonates with nucleophiles such as dimethyl malonate. The palladium complex, guided by the DTBM-SEGPHOS ligand, facilitates a dynamic kinetic asymmetric transformation, converting the racemic starting material into a single enantiomer of the allene (B1206475) product with excellent enantioselectivity (90–96% ee). Optimization studies revealed that the choice of palladium precursor, base, and solvent were critical for achieving both high yield and high enantiomeric excess.

Table 4: Synthesis of Axially Chiral Allenes using Pd/DTBM-SEGPHOS

EntryR¹ in Allenylic CarbonateNucleophileYield (%)ee (%)
1n-HexylDiethyl malonate8069
2n-HexylDimethyl malonate9594
3CyclohexylDimethyl malonate9296
4IsopropylDimethyl malonate9095
5PhenylDimethyl malonate9493

Conditions: [Pd(π-cinnamyl)Cl]₂, (R)-(−)-DTBM-SEGPHOS, K₂CO₃, in THF at 5 °C.

Rhodium-Catalyzed Asymmetric Reactions

This compound has proven to be a highly effective ligand in rhodium-catalyzed asymmetric 1,4-addition reactions. The use of a rhodium catalyst generated in situ from Rh(acac)(C₂H₄)₂ and (R)-Segphos facilitates the conjugate addition of arylboronic acids to coumarins, yielding (R)-4-arylchroman-2-ones with exceptional enantioselectivity, often exceeding 99% ee. rsc.org This transformation is significant as it provides a direct route to chiral chroman-2-one derivatives, which are valuable structural motifs in medicinal chemistry. For example, this methodology has been successfully applied to the asymmetric synthesis of (R)-tolterodine. rsc.org

Table 2: Rhodium-Catalyzed Asymmetric 1,4-Addition of Arylboronic Acids to Coumarins.
Arylboronic AcidCoumarinYield (%)ee (%)Reference
Phenylboronic acidCoumarin>95>99 rsc.org
4-Methylphenylboronic acidCoumarin96>99 rsc.org
3-Methoxyphenylboronic acidCoumarin95>99 rsc.org

The rhodium(I)/DTBM-Segphos catalytic system has been successfully applied to the asymmetric allylic substitution of simple allylic ethers with arylboronic acids. nih.gov This reaction proceeds smoothly at room temperature, affording branched products with high regioselectivity and enantioselectivity ranging from good to excellent. The bulky nature of the DTBM-Segphos ligand is thought to play a crucial role in promoting the desired β-aryloxy elimination and enhancing the enantioselectivity of the reaction. This method provides a valuable pathway for the synthesis of optically active simple alkenes, which are versatile building blocks in organic synthesis.

Table 3: Rhodium-Catalyzed Asymmetric Coupling of Allylic Ethers with Arylboronic Acids.
Allylic EtherArylboronic AcidYield (%)ee (%)Reference
(E)-Crotyl phenyl etherPhenylboronic acid9595
(E)-Cinnamyl methyl etherPhenylboronic acid9687

Nickel-Catalyzed Asymmetric Reactions (e.g., Carbon-Carbon Bond-Forming Reactions)

While the use of this compound in nickel-catalyzed cross-coupling reactions for C-C bond formation is not as extensively documented as in rhodium or palladium catalysis, a notable application involves the use of a [(R)-DTBM-SEGPHOS]NiCl₂ complex in enantioselective aldol-type reactions. This chiral nickel(II) complex catalyzes the direct and asymmetric aldol-like reaction of N-acyl-1,3-thiazinane-2-thiones with dialkyl acetals. This process leads to the formation of adducts with the creation of up to two new stereogenic centers, yielding products in high yields and with excellent stereocontrol. The resulting thiazinanethione adducts can be readily converted into a variety of enantiomerically pure compounds such as alcohols, esters, or amides.

Table 4: Nickel-Catalyzed Enantioselective Acetal (B89532) Addition to N-Acyl-1,3-thiazinane-2-thione.
N-Acyl-1,3-thiazinane-2-thioneAcetalYield (%)ee (%)Reference
N-Propanoyl-1,3-thiazinane-2-thioneTrimethyl orthoformateHigh≥ 96 researchgate.net

Ruthenium-Catalyzed Asymmetric Reactions (e.g., C-C Couplings of Isoprene)

Chiral-at-ruthenium complexes incorporating the this compound ligand have been shown to be effective catalysts for the C-C coupling of isoprene (B109036) with alcohol proelectrophiles through a hydrogen auto-transfer mechanism. snnu.edu.cnresearchgate.netsigmaaldrich.com A fascinating aspect of this catalytic system is the diastereomer-dependent regioselectivity, which is influenced by the halide counterion.

Specifically, pseudo-diastereomeric complexes of the type RuX(CO)[η³-prenyl][(S)-SEGPHOS] exhibit divergent regioselectivity based on the halide (X). The chloride-bound complex favors a trans relationship between the halide and carbonyl ligands, leading to products of carbonyl sec-prenylation. snnu.edu.cnresearchgate.netsigmaaldrich.com In contrast, the iodide-bound complex prefers a cis arrangement, resulting in the formation of carbonyl tert-prenylation products. snnu.edu.cnresearchgate.netsigmaaldrich.com This control over regioselectivity by tuning the metal-centered diastereoselectivity has enabled the first examples of catalytic enantioselective isoprene-mediated carbonyl tert-prenylations. snnu.edu.cnresearchgate.netsigmaaldrich.com

Table 5: Ruthenium-Segphos Catalyzed C-C Coupling of Isoprene.
Halide (X)Major ProductReference
Clsec-Prenylation snnu.edu.cnresearchgate.netsigmaaldrich.com
Itert-Prenylation snnu.edu.cnresearchgate.netsigmaaldrich.com

Asymmetric Hydrosilylation of Ketones

Copper hydride complexes ligated by this compound or its derivatives are exceptionally reactive catalysts for the asymmetric hydrosilylation of aromatic ketones. wikipedia.org This method provides a highly efficient route to nonracemic secondary alcohols, which are important chiral building blocks. The reactions can be carried out at low temperatures, between -50 and -78 °C, using inexpensive silanes as the stoichiometric hydride source.

A remarkable feature of this catalytic system is the extremely high substrate-to-ligand ratios that can be achieved, in some cases exceeding 100,000:1, while still maintaining high levels of enantioselectivity, typically in the >90% ee range. wikipedia.org This high catalytic efficiency makes the this compound-ligated copper hydride system a very attractive and practical method for the synthesis of chiral alcohols.

Table 6: Copper-Catalyzed Asymmetric Hydrosilylation of Aryl Ketones with this compound Ligands.
Ketone SubstrateLigand SeriesEnantiomeric Excess (ee)Reference
Aromatic KetonesThis compound>90% wikipedia.org

Asymmetric C-H Functionalization and Activation Reactions

The direct, enantioselective functionalization of carbon-hydrogen (C-H) bonds is a significant challenge in synthetic chemistry. Catalytic systems employing this compound ligands have achieved notable success in this area, particularly in the silylation of unactivated C-H bonds.

A prominent example is the rhodium-catalyzed enantioselective intramolecular silylation of cyclopropyl (B3062369) C-H bonds. nih.gov In this reaction, a catalyst system comprising a rhodium precursor and the bulky derivative (S)-DTBM-SEGPHOS effectively transforms cyclopropylmethanols into enantioenriched oxasilolanes. The reaction proceeds via the in situ generation of a (hydrido)silyl ether, which then undergoes asymmetric C-H silylation. nih.gov

Research has shown that the bulky 3,5-di-tert-butyl-4-methoxyphenyl groups on the DTBM-SEGPHOS ligand are crucial for achieving both high reactivity and selectivity. nih.gov Comparative studies revealed that catalysts derived from less bulky this compound derivatives, such as the parent this compound or DM-SEGPHOS, exhibited lower reactivity and enantioselectivity in this transformation. nih.gov The resulting oxasilolane products can be further converted to valuable chiral cyclopropanols through Tamao-Fleming oxidation, preserving the enantiomeric excess established in the C-H activation step. nih.gov

Rhodium-Catalyzed Asymmetric Silylation of a Cyclopropyl C-H Bond nih.gov
Catalyst SystemSubstrateProductYield (%)Enantiomeric Excess (ee %)
Rh precursor / (S)-DTBM-SEGPHOSCyclopropylmethanol derivativeOxasilolane9383

Asymmetric Cycloaddition Reactions

This compound ligands have been extensively utilized in a variety of asymmetric cycloaddition reactions to construct complex cyclic molecules with high stereocontrol. These include 1,3-dipolar cycloadditions and intramolecular [2+2+2] cycloadditions, catalyzed by copper, silver, and rhodium complexes.

1,3-Dipolar Cycloadditions

Copper(II) complexes of DM-Segphos have proven highly effective in catalyzing the asymmetric 1,3-dipolar cycloaddition between azomethine ylides and benzoisothiazole-2,2-dioxide-3-ylidenes. This reaction provides access to spiropyrrolidinyl-benzoisothiazoline derivatives, which are important heterocyclic scaffolds, in high yields with excellent diastereoselectivity (dr) and enantioselectivity (ee). The bulky, electron-donating nature of the DM-Segphos ligand is credited with achieving this high level of stereocontrol.

Similarly, silver-catalyzed asymmetric 1,3-dipolar cycloadditions of glycine (B1666218) iminoesters with 3-isopropylidene-2-oxindoles have been developed using DTBM-Segphos. This method yields pyrrolidine (B122466) spirooxindoles, achieving excellent enantioselectivities and good diastereoselectivities under mild conditions.

Intramolecular Cycloadditions

In the realm of rhodium catalysis, the DTBM-Segphos ligand has been instrumental in the enantioselective intramolecular Type II cycloaddition of alkynes, initiated by the C-C activation of cyclobutanones. This transformation provides a rapid route to functionalized [3.3.1] bridged bicycles containing an all-carbon quaternary stereocenter with excellent enantioselectivity.

Furthermore, cationic rhodium(I)/Segphos complexes catalyze a double [2+2+2] cycloaddition of 1,6-diynes with substituted 1,3-butadiynes. nih.gov This process allows for the practical synthesis of C2-symmetric axially chiral biaryl compounds, such as diphosphonates and dicarboxylates, with outstanding enantioselectivities. nih.gov

Selected Asymmetric Cycloaddition Reactions Catalyzed by this compound-Metal Complexes
Reaction TypeCatalyst SystemSubstratesYieldDiastereomeric Ratio (dr)Enantiomeric Excess (ee %)
1,3-Dipolar CycloadditionCu(OTf)₂ / DM-SegphosAzomethine ylides + Benzoisothiazole-2,2-dioxide-3-ylidenesHighUp to >99:1Up to 99
1,3-Dipolar CycloadditionAgOAc / DTBM-SegphosGlycine iminoesters + 3-Isopropylidene-2-oxindolesHighUp to 20:1Up to 99
Intramolecular Type II CycloadditionRh(I) / DTBM-SegphosAlkyne-tethered cyclobutanones70%N/A93 (96.5:3.5 er)
Double [2+2+2] CycloadditionRh(I) / this compound1,6-diynes + 1,3-butadiynesHighN/A>99

Organocatalytic Asymmetric Halocyclization

Beyond its role as a ligand for transition metals, this compound derivatives can also function as chiral organocatalysts. A key example is the use of (S)-(+)-DTBM-SEGPHOS in the asymmetric halocyclization of 2-substituted allylic amides. mdpi.com In this transformation, the chiral diphosphine itself catalyzes the reaction without the involvement of a metal center.

The reaction involves an intramolecular chlorocyclization, where an internal amide nucleophile attacks an alkene activated by a halogen source, such as N-chlorosuccinimide (NCS). The DTBM-SEGPHOS catalyst orchestrates the process to produce chiral oxazolines that bear a synthetically useful chloromethyl group. mdpi.com This organocatalytic approach has been accomplished under practical, non-cryogenic conditions (5 °C), affording the desired heterocyclic products with enantioselectivities ranging from 24% to 92% ee. mdpi.com A screening of various chiral phosphines demonstrated that DTBM-SEGPHOS was the most competent catalyst for this transformation, providing excellent conversion and significant enantioselectivity. mdpi.com

Organocatalytic Asymmetric Chlorocyclization of Allylic Amides mdpi.com
OrganocatalystSubstratesHalogen SourceProductEnantiomeric Excess (ee %)
(S)-(+)-DTBM-SEGPHOS2-Substituted allylic amidesNCSChiral oxazolines24–92

Mechanistic Investigations and Computational Studies

Elucidation of Catalytic Cycles

Understanding the complete catalytic cycle is fundamental to optimizing reaction conditions and catalyst structure. For Segphos-metal complexes, catalytic cycles have been proposed and studied for a variety of transformations, including hydrogenations, hydroaminations, and carbon-carbon bond-forming reactions.

A well-studied example is the copper hydride (CuH) catalyzed hydroamination of olefins, where the this compound ligand plays a crucial role. The basic catalytic cycle is understood to comprise four elementary steps:

Hydrocupration: The Cu-H bond adds across the olefin double bond.

Oxidative Addition: The N-H bond of the amine adds to the copper center.

Reductive Elimination: The C-N bond is formed, releasing the product.

σ-Bond Metathesis: The copper-amide species reacts with a silane (B1218182) reductant to regenerate the active CuH catalyst. nih.govq-chem.com

In ruthenium-catalyzed asymmetric hydrogenation of functionalized ketones, a commonly accepted mechanism involves a Ru(II) monohydride species as the active catalyst. researchgate.net The cycle proceeds through the coordination of the ketone substrate to the ruthenium center, followed by an intramolecular hydride transfer to the carbonyl carbon. The resulting ruthenium alkoxide then releases the chiral alcohol product, and the active hydride catalyst is regenerated by reaction with molecular hydrogen. researchgate.net

For palladium-catalyzed reactions, such as the kinetic resolution of tertiary propargylic alcohols using Pd((R)-DTBM-SEGPHOS)Cl₂, the proposed cycle begins with the in situ reduction of the Pd(II) precatalyst to a catalytically active Pd(0) species. This is followed by a stereo-defined oxidative addition of the alcohol, forming an allenylpalladium intermediate, which then undergoes further transformation to yield the final products and regenerate the Pd(0) catalyst. nih.gov

Identifying the rate-determining step (RDS) is critical for rationally improving catalyst performance. Computational and kinetic studies have shown that the RDS in this compound-catalyzed reactions can vary depending on the specific reaction, substrate, and catalyst structure.

In the CuH-catalyzed hydroamination of unactivated terminal olefins with this compound derivatives, the hydrocupration step has been identified as the RDS. nih.govq-chem.com This is a key finding, as it indicates that the lower reactivity of these substrates is a direct result of a high energy barrier for this specific step. In contrast, for more activated substrates like styrenes, the catalyst regeneration via σ-bond metathesis is often rate-limiting. q-chem.com

The combination of spectroscopic analysis and computational modeling has enabled the identification and characterization of key intermediates and transition states in this compound-catalyzed reactions. These transient species are pivotal as their relative energies determine the reaction pathway and selectivity.

In the ruthenium-catalyzed carbonyl prenylation, DFT calculations have mapped the energy profiles involving key intermediates such as a ruthenium-hydride (A), regioisomeric π-allyl complexes (B and F), and σ-allyl species (C and H). rsc.org The calculations revealed an equilibrating mixture of sec- and tert-prenylruthenium complexes as crucial intermediates leading to the final product. rsc.org For Ru-catalyzed hydrogenations, key intermediates identified include the initial Ru(II) monohydride, a substrate-catalyst adduct, and a ruthenium alkoxide formed after hydride transfer. researchgate.net

Computational studies on the CuH-catalyzed hydroamination with various this compound derivatives have provided detailed geometries of the critical hydrocupration transition states. nih.gov These models show the precise spatial arrangement of the ligand, copper center, and olefin substrate at the moment of C-H bond formation, offering a structural basis for the observed reactivity and selectivity.

Reaction TypeCatalyst SystemKey IntermediatesKey Transition States
CuH Hydroamination (DTBM-Segphos)CuHCopper-alkyl speciesHydrocupration TS
Ru Hydrogenation (this compound)Ru(II)Ru-hydride, Ru-substrate adduct, Ru-alkoxideIntramolecular hydride transfer TS
Ru Carbonyl Prenylation (this compound)RuX(CO)Ru-hydride, π-allyl Ru complexes, σ-allyl Ru complexesAldehyde coordination TS
Pd Kinetic Resolution (DTBM-Segphos)Pd(0)Allenylpalladium intermediate, Carboxylation intermediateOxidative addition TS

Quantum Chemical Calculations (DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become an indispensable tool for investigating the mechanisms of this compound-catalyzed reactions. DFT allows for the detailed exploration of potential energy surfaces, the characterization of transient species, and the quantification of interactions that control stereoselectivity.

A major success of DFT has been its ability to accurately predict and rationalize the stereochemical outcomes of asymmetric reactions catalyzed by this compound complexes. The high enantioselectivities observed with this compound are often attributed to the effective steric shielding provided by the ligand's diphenyl groups, which is a consequence of the narrow dihedral angle of its biaryl backbone. mit.edu

DFT calculations have successfully explained why different ligands can lead to opposite stereoisomers. In a study of ruthenium-catalyzed hydroamidation, calculations showed that the stereoselectivity is determined in the nucleophilic transfer step. nih.gov With a P(ⁿBu)₃ ligand, the butyl group is oriented anti to the incoming nucleophile, favoring the E-product. In contrast, with a dcypm ligand, steric repulsion forces a syn orientation, leading to the selective formation of the Z-product. nih.gov

In another example, DFT was used to understand the unusual opposite enantioselectivity observed in the Rh/(R)-DTBM-Segphos catalyzed reaction of a silacyclohexadienone compared to its carbon analogue. nih.gov The calculations identified two competing transition states, TS-RSiSC and TS-SR, and found that the former was lower in energy by 3.7 kcal/mol, correctly predicting the experimentally observed major enantiomer. nih.gov These computational models provide a powerful predictive tool for screening ligands and substrates to achieve desired stereochemical control.

To gain a deeper understanding of the non-covalent interactions that govern catalysis, Energy Decomposition Analysis (EDA) has been employed in DFT studies of this compound systems. EDA partitions the total interaction energy between molecular fragments (e.g., the ligand and the substrate within a transition state) into physically meaningful components such as electrostatic interactions (ΔEelstat), Pauli repulsion (ΔEPauli), and orbital (covalent) interactions (ΔEorb).

This approach was used to dissect the activation energies in the CuH-catalyzed hydroamination with different this compound derivatives. nih.gov The analysis revealed that the enhanced reaction rate with an electron-withdrawing CF₃-Segphos ligand was due to significantly stronger through-bond interactions (ΔEint-bond), which stabilized the transition state by an extra 2.3 kcal/mol compared to the DTBM-Segphos-bound transition state. nih.gov This stabilization arises from the increased Lewis acidity of the CuH catalyst, leading to more favorable binding of the olefin substrate. nih.gov

Further analysis allowed for the dissection of through-space interactions, revealing the crucial role of London dispersion forces (ΔEdisp). When a larger perfluorinated substituent (i-C₃F₇) was used, the primary reason for increased reactivity was found to be a 1.7 kcal/mol increase in stabilizing London dispersion interactions within the transition state. q-chem.com

Ligand DerivativeRelative RateΔΔG‡ (kcal/mol)Key Stabilizing Interaction
DTBM-Segphos (L2) 1.00.0London Dispersion
CF₃-Segphos (L4) 6.7-1.2Through-bond electronics
i-C₃F₇-Segphos (L5) 29.8-2.7Enhanced London Dispersion

Table based on data for the CuH-catalyzed hydroamination of 1-octene. q-chem.comnih.gov

The solvent can play a critical role in catalysis by affecting the stability of reactants, intermediates, and transition states. Computational studies often model these solvent effects to bridge the gap between gas-phase calculations and experimental results obtained in solution. Two primary approaches are used:

Implicit (Continuum) Solvation Models: These models treat the solvent as a continuous medium with a characteristic dielectric constant. The solute is placed in a cavity within this continuum, and the electrostatic interactions between the solute's charge density and the polarized solvent are calculated. Common implicit models include the Polarizable Continuum Model (PCM) and the SMD model, which is based on solute electron density. rsc.org These models are computationally efficient and can capture the bulk electrostatic effects of the solvent.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation, typically forming one or more solvation shells around the solute. This method is computationally more demanding but can capture specific short-range interactions, such as hydrogen bonding or coordination of solvent molecules to the metal center, which are not accounted for in implicit models. rsc.org

In the computational analysis of the CuH-catalyzed hydroamination reaction with this compound ligands, various DFT functionals and solvation models were tested. The study found that good agreement between the computed free energy barriers and the experimental reaction rate constants could be achieved when these effects were properly included, highlighting the importance of modeling the solvent environment to obtain quantitatively accurate results. mit.edu

Kinetic Studies

Kinetic analysis of reactions employing this compound ligands offers quantitative data on reaction rates and the influence of ligand structure on catalytic activity. These studies are fundamental to understanding reaction mechanisms and optimizing process efficiency.

In the copper hydride (CuH)-catalyzed hydroamination of 4-phenyl-1-butene (B1585249) using various this compound derivatives, kinetic studies have been instrumental. Previous investigations for the hydroamination reaction with the DTBM-Segphos ligand established a first-order dependence on the olefin substrate. mit.edu This finding is crucial for understanding the rate-determining steps of the catalytic cycle.

Further kinetic resolution studies involving the Pd((R)-DTBM-Segphos)Cl₂ catalyst have also been reported. In the asymmetric carboxylation of tertiary propargylic alcohols, the reaction kinetics are carefully monitored to achieve high enantioselectivities and yields for both the recovered starting material and the allenoic acid product. rsc.org The selectivity factor (s), a ratio of the rate constants for the fast-reacting (k_fast) and slow-reacting (k_slow) enantiomers, is determined through careful kinetic measurements. rsc.org

Linear free energy relationships, particularly through Hammett plots, are powerful tools for probing the electronic effects of substituents on reaction rates and mechanisms. Such studies have been applied to reactions catalyzed by this compound derivatives to understand the electronic demands of the transition state.

In an organocatalytic asymmetric halocyclization of allylic amides to chiral oxazolines using (S)-(+)-DTBM-SEGPHOS, Hammett studies provided significant mechanistic insight. By plotting the logarithm of the enantiomeric ratio (er) against the Hammett substituent constant (σp) for a series of para-substituted benzamides, a V-shaped plot was observed. This nonlinear relationship suggests a change in the rate-determining step or a modification of the catalyst-substrate interactions depending on the electronic nature of the substituent. The plot indicated that both electron-donating and electron-withdrawing groups on the amide's aryl ring could influence the enantioselectivity of the process, highlighting a complex interplay of electronic effects within the catalytic cycle.

Investigations into nonlinear effects (NLEs) compare the enantiomeric excess (ee) of the catalyst/ligand with the ee of the product. A linear relationship suggests that the active catalyst is a simple monomeric species, while a nonlinear correlation can indicate the formation of more complex active or inactive species, such as aggregates or dimeric complexes.

In a study involving a palladium-catalyzed asymmetric reaction, nonlinear effect experiments were conducted using the DTBM-Segphos ligand. The experiments revealed a linear relationship between the enantiomeric excess of the DTBM-Segphos ligand and the ee of the product. This finding indicates that the catalytically active species is a monomeric palladium complex with a 1:1 ratio of the metal to the chiral ligand, and there is an absence of significant asymmetric amplification or depletion under the studied conditions. researchgate.net

Isotopic Labeling Experiments (e.g., Deuterium-Labeling)

Isotopic labeling is a definitive method for tracing the pathways of atoms through a reaction mechanism. Deuterium (B1214612) labeling, in particular, has been employed to understand the mechanism of hydrogen transfer steps in this compound-catalyzed reactions.

In a study of ruthenium-Segphos-catalyzed isoprene-mediated carbonyl tert-prenylation, deuterium labeling experiments were crucial for elucidating the reaction mechanism. nih.gov When a deuterated alcohol (deuterio-2a) was used as the substrate, the resulting product showed deuterium incorporation at multiple positions, including the vinylic and methyl groups. nih.gov A significant loss of deuterium was observed at the carbinol position, which, along with incomplete deuterium transfer, was attributed to H/D exchange processes with isoprene (B109036) or other hydroxyl groups present. nih.gov These results supported a proposed catalytic cycle involving a reversible alcohol dehydrogenation to form an aldehyde and a ruthenium hydride intermediate. nih.gov

Deuterium-labeling studies were also utilized during the development of a nickel-catalyzed asymmetric Ullmann coupling to synthesize this compound itself. These experiments showed that the formation of a reduction byproduct resulted from proton quenching, which led to the addition of molecular sieves to the reaction conditions to minimize this side reaction.

Theoretical Modeling of Ligand-Substrate Interactions

Computational chemistry provides powerful tools for modeling the interactions between a this compound-metal catalyst and its substrates at the molecular level. Density Functional Theory (DFT) calculations are frequently used to map potential energy surfaces, characterize transition states, and dissect the various energetic contributions to catalysis and enantioselectivity.

A comprehensive computational study on the CuH-catalyzed enantioselective incorporation of CO₂ with styrene (B11656), using (R)-Segphos, further detailed these interactions. rsc.org Multimodal stereochemical analyses, including topographic steric mapping, revealed that steric shielding from the P-substituents of the ligand is the origin of π-facial selectivity in the key 1,2-hydrocupration step. rsc.org The study also highlighted that while steric repulsion dictates the initial hydrocupration selectivity, the subsequent CO₂ insertion step is primarily controlled by stabilizing dispersion interactions between the ligand and CO₂. rsc.org

The table below summarizes the relative initial rates of hydroamination product formation using different symmetric this compound derivatives, as determined by kinetic experiments. mit.edu

LigandSubstituentInitial Rate (M/s x 10⁻⁶)Relative Rate (vs. DTBM-SEGPHOS)
L2DTBM8.60 ± 0.051.0
L3TMS28.4 ± 0.13.3
L4CF₃57.6 ± 0.16.7

Role of London Dispersion Forces in Transition State Stabilization

Computational studies have been instrumental in elucidating the subtle, non-covalent interactions that govern the efficacy of this compound-based catalysts. A significant finding is the crucial role of London dispersion forces in stabilizing the transition states of reactions, thereby lowering activation barriers and enhancing reaction rates. These attractive, weak interactions, particularly from bulky substituents on the this compound ligand, can collectively exert a significant influence on catalytic activity.

In the context of copper hydride (CuH)-catalyzed hydroamination reactions, the use of the sterically demanding DTBM-SEGPHOS ligand has been shown to be key for achieving high reactivity. wikipedia.org Theoretical investigations revealed that the through-space interactions between the ligand and the substrate were the primary determinants of the activation energy. wikipedia.org A detailed energy decomposition analysis pinpointed attractive London dispersion forces (ΔEdisp) between the 3,5-di-t-butyl substituents on the ligand's P-aryl groups and the olefin substrate as the main stabilizing factor. wikipedia.org While the dispersion interaction with a single t-butyl group is modest (estimated at 0.5–1.5 kcal/mol), the cumulative effect of these groups significantly stabilizes the transition state. wikipedia.org

Further studies comparing various symmetric this compound derivatives have reinforced this understanding. By modifying the substituents on the phosphine's aryl groups, researchers could tune the catalyst's performance. For instance, replacing the t-butyl groups of DTBM-SEGPHOS with larger trimethylsilyl (B98337) (TMS) groups led to a faster reaction, which was attributed to stronger dispersion interactions with the substrate. mit.edu Conversely, using smaller trifluoromethyl (CF3) groups, which are less polarizable, was expected to weaken dispersion forces. mit.edu However, the CF3-SEGPHOS derivative still produced an unexpected rate enhancement, suggesting that other stabilizing effects, such as through-space electrostatic attractions, were also at play. wikipedia.org Subsequent computational predictions led to the design of an i-C3F7-SEGPHOS ligand, which further lowered the activation energy by an additional 1.5 kcal/mol compared to its CF3 counterpart, primarily due to increased London dispersion interactions. wikipedia.org

Table 1: Comparison of Activation Energies and Interaction Components for Various LCuH Catalysts in Hydrocupration. wikipedia.org
Ligand (L)SubstituentRelative Activation Energy (ΔΔE‡, kcal/mol)Key Stabilizing Interaction
This compound (L1)-HHighBaseline
DTBM-SEGPHOS (L2)3,5-di-t-butylLowerLondon Dispersion
CF3-SEGPHOS (L4)3,5-di-CF3Lower than L2Electrostatic + Weaker Dispersion
i-C3F7-SEGPHOS (L5)3,5-di-i-C3F71.5 kcal/mol lower than L4Enhanced London Dispersion

Rationalization of Enantioselectivity Origin (Steric and Electronic Effects)

The high degree of enantioselectivity achieved with this compound ligands is a result of a sophisticated interplay between steric and electronic effects within the chiral pocket of the metal complex. Computational studies, including topographic steric mapping and distortion/interaction analyses, have provided a detailed rationalization for how these ligands control the stereochemical outcome of reactions.

Steric Effects: The origin of π-facial selectivity in the initial 1,2-hydrocupration step was consistently traced back to steric shielding. researchgate.net The bulky P-substituents of the (R)-SEGPHOS ligand effectively block one face (the re-face) of the approaching styrene substrate, forcing it to coordinate to the Cu-H bond from the less hindered si-face. researchgate.net This steric repulsion ensures the formation of the (S)-alkylcopper(I) intermediate with high enantioselectivity. This effect was observed for (R)-SEGPHOS ligands bearing both P-phenyl and the bulkier P-DMTB (3,5-di-t-butyl-4-methoxyphenyl) substituents. researchgate.net

Electronic and Dispersion Effects: In contrast, the stereoselectivity of the second step, the insertion of CO2 into the Cu-C bond, is primarily governed by non-covalent, stabilizing interactions, specifically London dispersion forces. researchgate.net When comparing the standard P-phenyl (R)-SEGPHOS with the bulkier P-DMTB variant, the latter showed substantially enhanced dispersion stabilizing interactions between its P-DMTB substituents and the incoming CO2 molecule. researchgate.net This favorable interaction with the inner-sphere CO2 insertion pathway leads to the construction of the C-CO2 bond with outstanding stereoselectivity. researchgate.net

Table 2: Origin of Enantioselectivity in (R)-SEGPHOS/CuH-Catalyzed Carboxylation of Styrene. researchgate.net
Catalytic StepPrimary Controlling FactorDescription
1,2-HydrocuprationSteric ShieldingBulky P-substituents on the ligand block one face of the styrene substrate, dictating the initial π-facial selectivity.
CO2 InsertionDispersion StabilizationAttractive London dispersion forces between the ligand's substituents (e.g., P-DMTB) and the CO2 molecule stabilize the transition state for insertion, controlling the final stereochemistry.

Investigation of Coordination Equilibria

The behavior of this compound-metal complexes in solution, which is critical for understanding the nature of the active catalytic species, can be influenced by the solvent and the stoichiometry of the components. Studies have shown that the coordination of this compound to a metal center can result in an equilibrium between different species.

Investigations into the in-situ generation of rhodium precatalysts have demonstrated the solvent-dependent nature of this compound coordination. When a rhodium precursor, [Rh(COD)(μ2-Cl)]2, reacts with this compound in a 1:2 ratio at room temperature, the resulting species in solution varies significantly with the solvent used, as observed by 31P NMR spectroscopy. researchgate.net

In tetrahydrofuran (B95107) (THF), the reaction quantitatively produces the desired dimeric species, [Rh(this compound)(μ2-Cl)]2. researchgate.net

In dichloromethane (B109758) (DCM), an equilibrium is established. In addition to the dimer, a monomeric cationic species is formed where the rhodium center is coordinated by two this compound molecules. researchgate.net

In methanol (B129727) (MeOH), the equilibrium shifts further, with the monomeric cationic species becoming the major component in the solution. researchgate.net

This solvent-dependent equilibrium highlights that the active catalyst or precatalyst can be a different entity depending on the reaction medium. Such equilibria are not unique to this compound. Mechanistic studies on ligands with similar structural features, such as QuinoxP*, have also suggested the existence of a coordination equilibrium between a nickel salt and its complex, where excess metal salt can promote the formation of the active catalytic species. researchgate.net

Table 3: Solvent-Dependent Species in the Reaction of [Rh(COD)(μ2-Cl)]2 with this compound. researchgate.net
SolventObserved SpeciesRelative Abundance
THF-d8[Rh(this compound)(μ2-Cl)]2 (Dimer)Quantitative
DCM-d2[Rh(this compound)(μ2-Cl)]2 (Dimer) and [Rh(this compound)2]+ (Monomer)Equilibrium mixture
MeOH-d4[Rh(this compound)2]+ (Monomer) and [Rh(this compound)(μ2-Cl)]2 (Dimer)Monomer is the major species

Ligand Design Principles and Rational Catalyst Development

Structure-Activity Relationship Studies

The core principle behind the design of new Segphos derivatives is the establishment of clear structure-activity relationships (SAR). These studies correlate specific structural features of the ligand with the resulting catalyst's activity and enantioselectivity. For the this compound framework, modifications primarily target the aryl substituents on the phosphorus atoms, as these groups define the steric and electronic environment of the metal center.

A key discovery in the development of this compound derivatives was that increasing the steric bulk on the P-aryl groups could enhance catalytic activity. For instance, in copper hydride (CuH)-catalyzed hydroamination reactions, DTBM-SEGPHOS (L2), which features bulky 3,5-di-tert-butyl-4-methoxyphenyl groups, exhibits significantly higher reactivity than the parent this compound (L1) with unsubstituted phenyl groups. Computational analysis revealed that the t-butyl groups in DTBM-SEGPHOS promote stabilizing non-covalent, through-space interactions with the substrate in the transition state. Specifically, these bulky groups increase stabilizing London dispersion forces.

Further studies with derivatives like TMS-SEGPHOS (L3) and CF3-SEGPHOS (L4) demonstrated a more complex relationship. The reaction with TMS-SEGPHOS was 3.3 times faster than with DTBM-SEGPHOS, suggesting that the larger trimethylsilyl (B98337) (TMS) groups create even stronger stabilizing interactions. Surprisingly, the CF3-SEGPHOS derivative, despite the trifluoromethyl (CF3) groups being smaller than t-butyl groups, led to a 6.7-fold rate increase compared to DTBM-SEGPHOS. This unexpected result indicated that purely steric arguments were insufficient and that electronic effects also play a crucial role in modulating catalyst activity.

LigandSubstituent on P-Aryl GroupsRelative Reaction Rate
This compound (L1)-HBaseline
DTBM-SEGPHOS (L2)3,5-di-t-Bu-4-MeO1.0
TMS-SEGPHOS (L3)3,5-bis(trimethylsilyl)3.3
CF3-SEGPHOS (L4)3,5-bis(trifluoromethyl)6.7
i-C3F7-SEGPHOS (L5)3,5-bis(heptafluoroisopropyl)18.0

Iterative Ligand Design Approaches

The development of advanced this compound ligands has moved beyond simple SAR studies to a more integrated and iterative design loop. This synergistic approach combines computational chemistry with experimental work to accelerate the discovery of more effective catalysts, avoiding the need to synthesize and test large libraries of ligands randomly. This process generally involves four stages:

Experimental identification of a promising class of ligand derivatives.

Computational analysis to understand the key interactions that stabilize the reaction's transition state.

Application of this mechanistic knowledge to computationally predict a more effective ligand structure.

Experimental synthesis and testing of the predicted ligand, providing feedback for subsequent rounds of optimization.

Computational modeling, particularly density functional theory (DFT), has become an indispensable tool in the rational design of this compound ligands. By analyzing the transition states of catalytic cycles, researchers can dissect the various forces at play. For the CuH-catalyzed hydroamination, an in-depth computational analysis was performed on the catalysts formed from DTBM-SEGPHOS (L2) and CF3-SEGPHOS (L4).

Energy decomposition analysis (EDA) revealed that the enhanced reactivity of the L2-based catalyst was primarily due to stabilizing "through-space" interactions, specifically London dispersion forces between the ligand's t-butyl groups and the olefin substrate. While the catalyst with the CF3-SEGPHOS ligand (L4) was more reactive, the computational analysis showed it had weaker dispersion interactions compared to the L2 complex. This insight led to the hypothesis that installing a larger, more polarizable perfluorinated substituent would further enhance reactivity by increasing these favorable dispersion forces. Computational models predicted that an i-C3F7-SEGPHOS ligand (L5), bearing heptafluoroisopropyl (B10858302) groups, would be significantly more effective. The analysis showed that the through-space interaction for the transition state involving L5 was 1.7 kcal/mol more stabilizing than for L4, primarily due to increased London dispersion interactions.

Ligand SystemTransition StateRelative Through-Space Interaction Energy (kcal/mol)Key Interaction Type
DTBM-SEGPHOS (L2)TS-2BaselineLondon Dispersion
CF3-SEGPHOS (L4)TS-4Less Stabilizing vs. TS-2Reduced Dispersion
i-C3F7-SEGPHOS (L5)TS-5-1.7 (More Stabilizing vs. TS-4)Enhanced London Dispersion

The predictions generated from computational studies require experimental validation to close the design loop. Following the computational prediction that the i-C3F7-SEGPHOS ligand (L5) would be highly active, it was synthesized and tested. The experimental kinetic analysis confirmed the prediction, showing that the copper hydride catalyst supported by L5 (L5CuH) promoted the hydroamination reaction 18 times faster than the catalyst with DTBM-SEGPHOS (L2).

However, this experimental step also provides crucial feedback. While the L5CuH catalyst was highly active, it also exhibited lower stability under the reaction conditions. This new information—that maximizing reactivity through highly electron-withdrawing groups could compromise catalyst stability—provided a critical insight that guided the next round of ligand design.

Development of Hybrid this compound Ligands

The challenge of balancing high reactivity with catalyst stability led to the development of hybrid this compound ligands. The rationale was to create an asymmetric ligand that combines the beneficial properties of different P-aryl substituents within a single molecule. To harness the increased reactivity from the electron-withdrawing i-C3F7 groups without sacrificing stability, a hybrid ligand named L6 (also known as SEGFAST) was designed.

This ligand features one phosphine (B1218219) moiety substituted with the reactivity-enhancing 3,5-bis(heptafluoroisopropyl)phenyl groups and the other phosphine moiety substituted with the more electron-donating, stabilizing 3,5-di-tert-butyl-4-methoxyphenyl groups. Computational investigations supported this design, showing that the hydrocupration barrier for the hybrid L6CuH catalyst was similar to that of the highly reactive symmetric L5CuH catalyst. A modular three-step synthesis was developed to prepare this finely-tuned hybrid ligand, which ultimately provided a 62-fold rate increase over the original DTBM-SEGPHOS catalyst while maintaining stability.

Strategies for Tuning Electronic and Steric Properties of this compound Derivatives

The performance of a this compound-metal complex is governed by the intricate interplay of the ligand's electronic and steric properties. The primary strategy for tuning these characteristics involves the modification of the substituents on the two P-aryl groups attached to each phosphorus atom.

The substituents on the P-aryl rings directly influence the ligand's properties in two main ways:

Electronic Effects: The electron-donating or electron-withdrawing nature of the substituents alters the electron density on the phosphorus atoms and, consequently, on the coordinated metal center. For example, introducing electron-withdrawing groups like -CF3 or -i-C3F7 can modulate the electronic character of the ligand and fine-tune the through-bond stabilization between the metal hydride and the substrate in the transition state. The development of the hybrid ligand L6 is a clear example of deliberately manipulating electronic effects—using electron-withdrawing groups to enhance reactivity and electron-donating groups to improve catalyst stability.

Steric Effects: The size and shape of the substituents dictate the steric environment around the metal center. This steric hindrance is crucial for creating a chiral pocket that controls the enantioselectivity of the reaction. Furthermore, bulky substituents can engage in non-covalent interactions with the substrate, which can significantly impact catalytic activity. In the case of DTBM-SEGPHOS, the bulky tert-butyl groups provide favorable London dispersion forces that stabilize the transition state and increase the reaction rate. The observation that the even larger TMS groups in TMS-SEGPHOS led to a further rate enhancement underscores the importance of optimizing these stabilizing steric interactions.

By systematically varying these substituents, a fine-tuning of the catalyst's properties can be achieved, leading to the rational development of highly efficient and selective catalysts for specific applications.

Incorporation of Heteroatom-Containing Moieties

The rational design of chiral ligands often involves the strategic incorporation of heteroatoms to fine-tune the steric and electronic properties of the resulting metal catalyst, thereby enhancing its activity and selectivity. In the case of this compound and its derivatives, the introduction of heteroatom-containing moieties has been a key strategy for developing more effective catalysts for specific transformations.

One area where this design principle has been successfully applied is in the organocatalytic asymmetric halocyclization of alkenes that possess an internal heteroatom nucleophile. mdpi.com This process yields multifunctional heterocycles, which are valuable intermediates in organic synthesis. For instance, the catalyst (S)-(+)-DTBM-Segphos has proven to be highly competent for the asymmetric chlorocyclization of 2-substituted allylic amides, leading to chiral oxazolines. mdpi.com A screening of various chiral diphosphines demonstrated that while many ligands with structural similarities to DTBM-Segphos were tested, none imparted a meaningful level of enantioselectivity, highlighting the unique efficacy of the DTBM-Segphos structure in this specific heteroatom-involving transformation. mdpi.com

Further illustrating this principle, research into CuH-catalyzed hydroamination reactions has led to the design of novel this compound-based ligands. mit.edu It was hypothesized that installing heteroatom-containing substituents on the P-aryl groups could harness weak non-covalent interactions with the substrate. mit.edu This approach aims to modulate the through-bond stabilization between the copper hydride (CuH) moiety and the substrate in the transition state by altering the electronic character of the ligand, ultimately leading to improved catalytic efficiency. mit.edu

In a study on the asymmetric halocyclization of allylic amides, (S)-(+)-DTBM-SEGPHOS was identified as the most effective catalyst among a wide array of chiral diphosphines. mdpi.com The results, as detailed in the table below, underscore the superior performance of this specific this compound derivative in promoting the reaction with high conversion and significant enantioselectivity. mdpi.com

Screening of Chiral Diphosphine Catalysts in Asymmetric Chlorocyclization
Catalyst (10 mol%)Conversion (%)Enantiomeric Excess (% ee)
(S)-BINAP>9510
(S)-Tol-BINAP>9510
(S)-Xyl-BINAP>9510
(R)-MeO-BIPHEP>9510
(S)-SEGPHOS>9510
(S)-DM-SEGPHOS>9510
(S)-DTBM-SEGPHOS>9552

Comparison of this compound with Other Chiral Phosphine Ligands (e.g., BINAP, QuinoxP)*

The efficacy of a chiral ligand is best understood in comparison to other established ligands. This compound and its derivatives have been extensively benchmarked against other prominent chiral phosphines, most notably BINAP and, more recently, ligands like QuinoxP*.

This compound vs. BINAP

This compound was developed by Takasago International Corporation as a successor to the highly successful BINAP ligand. wikipedia.org The primary design modification in this compound is the replacement of the naphthalene (B1677914) backbone of BINAP with a 4,4′-bi-1,3-benzodioxole structure. sigmaaldrich.com This change results in a narrower dihedral angle in the biaryl backbone of the ligand when complexed to a metal center. wikipedia.orgresearchgate.net This structural feature was predicted to enhance catalytic activity and enantioselectivity by strengthening the interaction between the catalyst and the substrate, a prediction that has been confirmed in numerous applications. wikipedia.orgresearchgate.net

In Ru-catalyzed asymmetric hydrogenations, this compound-Ru complexes are often superior to their BINAP-Ru counterparts, particularly for a wide variety of carbonyl compounds. researchgate.net The narrower dihedral angle is a key factor contributing to this enhanced performance. nih.gov

Comparison of Dihedral Angles (θ) of Atropisomeric Ligands in Ru Complexes
LigandDihedral Angle (θ) in Ru Complex
BINAP73.49°
BIPHEMP72.07°
MeO-BIPHEP68.56°
This compound64.99°

Data sourced from comparative modeling studies. nih.gov

The practical advantages of this compound over BINAP are evident in the asymmetric hydrogenation of various ketones, where it consistently delivers higher enantioselectivity. sigmaaldrich.com For example, in the hydrogenation of β-keto esters, Ru/Segphos catalysts provide superior stereorecognition compared to Ru/BINAP systems. researchgate.net

This compound vs. QuinoxP *

QuinoxP* is a conformationally rigid, electron-rich, P-chiral phosphine ligand that has demonstrated exceptional performance in asymmetric catalysis. nih.govjst.go.jp Unlike the atropisomeric chirality of this compound and BINAP, the chirality in QuinoxP* resides on the phosphorus atoms themselves. nih.gov Rhodium complexes of QuinoxP* have shown excellent enantioselectivities (often >99% ee) and high catalytic activities in the asymmetric hydrogenation of functionalized alkenes, such as dehydroamino acid derivatives and enamides. acs.org

While direct, side-by-side comparisons under identical conditions are not always available, the performance of DTBM-Segphos has been discussed in relation to QuinoxP*. researchgate.net Both ligands are noted for having similar structural features and providing impressive results in asymmetric hydrogenations where other ligands may fail. researchgate.net The unique catalytic behavior of complexes derived from these ligands is attributed to an extensive network of weak, attractive interactions between the catalyst and the substrate in the transition state. researchgate.net

The following table provides a comparative overview of the performance of this compound, BINAP, and QuinoxP* in representative, though not identical, asymmetric hydrogenation reactions, showcasing the strengths of each ligand.

Performance Overview of this compound, BINAP, and QuinoxP* in Asymmetric Hydrogenation
Reaction TypeLigandMetalSubstrate ExampleEnantiomeric Excess (% ee)
Hydrogenation of β-Keto Esters(R)-SEGPHOSRuEthyl 4-chloro-3-oxobutanoate99.4%
Hydrogenation of β-Keto Esters(R)-BINAPRuEthyl 3-oxobutanoate>98%
Hydrogenation of α-Dehydroamino Acid Derivatives(R,R)-QuinoxP*RhMethyl (Z)-α-acetamidocinnamate>99%
Hydrogenation of Aryl Ketones(S)-DTBM-SEGPHOSCuAcetophenoneup to 96%

Future Research Directions and Unresolved Questions

Expansion of Substrate Scope in Existing Catalytic Transformations

A primary avenue for future research lies in broadening the range of substrates amenable to Segphos-catalyzed reactions. While highly effective, current methodologies often face limitations with particularly challenging or sterically hindered molecules. The derivative DTBM-Segphos, with its bulky 3,5-di-tert-butyl-4-methoxyphenyl groups, has been instrumental in overcoming some of these hurdles, demonstrating the principle that ligand modification can significantly widen substrate scope. takasago.comresearchgate.net

Future work will likely focus on the rational design of new this compound derivatives to accommodate a greater diversity of functional groups and molecular frameworks. Research has shown the effectiveness of DTBM-Segphos in the asymmetric hydrogenation of sterically hindered N-tosylimines and β-substituted cycloalkenones, achieving high enantioselectivities where other ligands fail. researchgate.netorganic-chemistry.org There is significant opportunity to extend this success to other important substrate classes. For instance, expanding the scope of palladium-catalyzed asymmetric hydrogenations of challenging substrates like α-acyloxy-1-arylethanones remains an area of interest. researchgate.net Similarly, pushing the boundaries of copper-catalyzed asymmetric 1,4-reductions and rhodium-catalyzed additions to include more complex and hindered enones and coumarins will be a key objective. organic-chemistry.orgstrem.com

Exploration of Novel Reaction Pathways and Catalytic Systems

Beyond established transformations, the exploration of entirely new reaction pathways enabled by this compound ligands is a fertile ground for discovery. The unique steric and electronic properties of this compound can be harnessed to control reactivity and selectivity in unprecedented ways. A notable example is the ability to switch a reaction's outcome by altering conditions; a palladium/DTBM-Segphos system was shown to catalyze either asymmetric hydrogenation or C-O bond cleavage simply by changing the solvent. researchgate.net

Future investigations will aim to uncover more such catalytic dichotomies and to apply this compound to a wider range of transition metals. While extensively used with ruthenium, rhodium, and palladium, its potential with other metals like nickel, copper, silver, and iridium is an active area of research. researchgate.net For example, [(R)-DTBM-SEGPHOS]NiCl₂ has been used to catalyze reactions of N-acyl-1,3-thiazinane-2-thiones, opening new avenues in carbon-carbon bond formation. ub.edu The development of bimetallic systems, such as the chiral Rh/Hf/(S)‐DTBM‐this compound catalyst for the asymmetric hydrogenation of benzofurans, points toward a future where cooperative catalysis unlocks novel reaction pathways. researchgate.net

Advancements in Catalyst Immobilization and Heterogenization Strategies

The transition from laboratory-scale synthesis to industrial application necessitates the development of robust, recyclable catalytic systems. For homogeneous catalysts like this compound complexes, this presents a significant challenge. The "heterogenization" of these catalysts—immobilizing them onto solid supports—is a critical future research direction aimed at improving sustainability and cost-effectiveness.

While direct immobilization of this compound can be challenging, strategies developed for analogous phosphine (B1218219) ligands offer a clear roadmap. Future efforts will likely focus on:

Covalent Linkage: Synthesizing this compound derivatives with functional handles that allow for covalent attachment to solid supports like porous polymers or silica.

Magnetic Nanoparticles: Anchoring this compound complexes onto magnetic nanoparticles, which would allow for simple and efficient catalyst recovery using an external magnet. mdpi.com

Core-Shell Supports: Developing heterogeneous catalysts where the this compound complex is immobilized on a core-shell type support, a strategy that has proven effective for continuous-flow synthesis applications with other ligands. researchgate.net

Successfully developing such systems would not only facilitate catalyst recycling but also enable the integration of this compound catalysis into continuous manufacturing processes, a key goal for modern chemical production.

Deeper Elucidation of Complex Mechanistic Pathways (e.g., Multi-metal Cooperativity)

A profound understanding of reaction mechanisms is paramount for the rational design of more efficient catalysts. Future research will increasingly focus on unraveling the intricate details of this compound-mediated catalytic cycles. Computational studies have already provided significant insights, revealing that non-covalent interactions, such as the network of weak attractive forces between the bulky groups of DTBM-Segphos and the substrate, are crucial for achieving high enantioselectivity. researchgate.netresearchgate.net

A particularly intriguing and unresolved area is the role of multi-metal cooperativity. The recent development of a Rh/Hf bimetallic system utilizing DTBM-Segphos for hydrogenating benzofurans highlights the potential of this approach. researchgate.net Future studies will aim to answer key questions:

How does each metal center contribute to the catalytic cycle?

What is the precise role of the this compound ligand in bridging or modulating the two metal centers?

Can this cooperative concept be extended to other metals and other reaction types?

Elucidating these complex mechanisms will require a synergistic approach, combining advanced spectroscopic techniques, kinetic analysis, and high-level computational modeling to map out the entire catalytic journey.

Application of Advanced Computational Methodologies

The future of catalyst development will be heavily influenced by the integration of sophisticated computational tools. These methods allow researchers to predict catalyst performance, understand reaction mechanisms at a quantum level, and screen vast virtual libraries of ligands, thereby accelerating the discovery process.

Ab Initio Molecular Dynamics Simulations

Ab initio molecular dynamics (AIMD) simulations represent a powerful tool for studying the real-time dynamics of chemical reactions. nih.govnih.gov Unlike static calculations that focus on stationary points like transition states, AIMD simulates the actual atomic motions during a reaction, providing unparalleled insight into dynamic effects, solvent interactions, and the precise pathway of bond formation and cleavage.

For this compound-catalyzed reactions, AIMD could be employed to:

Visualize the transition from catalyst-substrate complex to the transition state and product.

Understand the role of ligand flexibility and conformational changes during the catalytic cycle.

Elucidate the influence of solvent molecules on reaction barriers and selectivity.

While computationally intensive, the application of AIMD simulations to key steps in this compound catalysis promises to deliver a new level of mechanistic understanding that is currently unattainable through experimental methods alone. nih.gov

Machine Learning for Catalyst and Ligand Discovery

Machine learning (ML) is poised to revolutionize the field of catalyst design. By training algorithms on large datasets of reaction outcomes, ML models can predict the performance of new, untested catalysts, dramatically reducing the need for laborious trial-and-error experimentation. rsc.orgnih.govrsc.org

In the context of this compound, future research will leverage ML for:

Ligand Optimization: Screening vast virtual libraries of this compound derivatives to identify candidates with enhanced activity or selectivity for a specific transformation. rsc.org This data-driven approach can pinpoint optimal steric and electronic properties, guiding synthetic efforts.

Reaction Prediction: Developing models that can predict the yield and enantioselectivity for a given substrate with a specific this compound-metal combination. mit.edu

Database Creation: Building comprehensive databases of phosphine ligands and their performance in various cross-coupling and hydrogenation reactions, which can be mined to uncover structure-activity relationships and guide the discovery of entirely new ligand scaffolds. nih.govrsc.org

This computational screening, guided by machine learning, will accelerate the discovery of next-generation catalysts, making the process more efficient and enabling the rapid optimization of catalytic systems for new and challenging chemical transformations. mit.edunih.govrsc.org

Addressing Challenges in C-H Activation Reactions

The functionalization of carbon-hydrogen (C-H) bonds represents a major frontier in organic synthesis, offering a direct route to molecular complexity from simple precursors. However, achieving high levels of selectivity (including chemo-, regio-, and stereoselectivity) remains a formidable challenge due to the ubiquity and relative inertness of C-H bonds. Future research on this compound could be pivotal in overcoming these hurdles.

A primary unresolved question is how the unique structural features of the this compound backbone can be systematically modified to control site-selectivity in C-H activation. Unlike ligands with larger bite angles that can promote functionalization at remote positions through steric interactions, the narrower dihedral angle of this compound could be exploited to favor reactions at more sterically accessible C-H bonds.

Future investigations should focus on the rational design of new this compound derivatives guided by mechanistic and computational studies. For instance, the introduction of bulky substituents at the 3 and 5-positions of the phenyl groups on phosphorus, a strategy proven effective in the DTBM-Segphos ligand for hydrogenation, could be explored to create a well-defined chiral pocket around the metal center. This approach could facilitate highly selective C-H activation by leveraging a network of non-covalent interactions between the catalyst and the substrate, effectively differentiating between electronically and sterically similar C-H bonds. A systematic study correlating the steric and electronic properties of these substituents with observed regioselectivity and enantioselectivity would be highly valuable.

Development of More Sustainable and Environmentally Benign Catalytic Processes

The principles of green chemistry call for the development of catalytic processes that are not only efficient but also environmentally responsible. This compound-based systems offer considerable scope for innovation in this domain.

A significant avenue for future research is the expansion of this compound applications to catalysis involving earth-abundant metals. While this compound is well-established with precious metals like ruthenium, rhodium, and palladium, its use with more sustainable first-row transition metals such as copper, iron, and nickel is less explored. Preliminary studies have shown that copper complexes of DTBM-Segphos can be effective in certain hydrofunctionalization reactions, providing a foundation for further work. mdpi.com Developing robust this compound-metal catalysts based on earth-abundant elements would reduce costs and the environmental impact associated with mining rare metals. iith.ac.inresearchgate.netacs.org

Another critical direction is the creation of recyclable this compound catalyst systems. The development of methods to immobilize this compound ligands on solid supports—such as polymers, silica, or magnetic nanoparticles—would enable their use in heterogeneous catalysis. This would facilitate easy separation of the catalyst from the reaction mixture, allowing for its recovery and reuse over multiple cycles, thereby minimizing waste and improving process economy.

Interactive Data Table: Research Findings on this compound Derivatives

LigandMetal/SystemApplicationKey FindingFuture Implication
DTBM-Segphos Copper (CuH)HydroaminationThe ligand's bulky t-Bu groups promote stabilizing non-covalent interactions, significantly reducing activation barriers. nih.govDesign of new this compound derivatives with tailored steric bulk to control reactivity and selectivity in C-H activation.
(R)-DTBM-Segphos RhodiumAsymmetric SynthesisThe ligand exhibited perfect chemoselectivity in the 1,4-addition to silacyclohexadienones. nih.govExploring the role of ligand geometry in controlling chemoselectivity in complex C-H functionalization reactions.
(R)-DTBM-Segphos PalladiumAsymmetric HydrogenationAn extensive network of weak, attractive interactions between the catalyst and substrate is responsible for high catalytic activity and enantioselectivity. researchgate.netUsing non-covalent interactions as a primary design element for achieving high selectivity in challenging catalytic transformations.
(R)-DTBM-Segphos CopperCyclohydroalkoxylationDemonstrated the first metal-catalyzed enantioselective cyclohydroalkoxylation of unactivated alkenes, showing promise for earth-abundant metal catalysis. mdpi.comSystematic development of this compound catalysts with a broader range of earth-abundant metals (Fe, Ni, Co) for sustainable synthesis.
SEGFAST Copper (CuH)HydroaminationA mechanistically guided design approach led to a 62-fold rate increase over the parent DTBM-Segphos system. nih.govmit.eduEmploying computational modeling to accelerate the design of next-generation, highly active this compound ligands for sustainable processes.

Q & A

Q. Example Workflow :

Validate ee via two independent methods (e.g., HPLC and Mosher ester analysis).

Cross-reference with literature protocols for this compound under similar conditions .

What strategies mitigate batch-to-batch variability in this compound ligand synthesis?

Level : Basic
Methodological Answer :

  • Standardized Protocols : Adopt strict air-free techniques (Schlenk line/glovebox) to prevent phosphine oxidation .
  • Quality Control : Implement LC-MS for real-time monitoring of intermediate stability .
  • Documentation : Archive synthesis parameters (e.g., stirring rate, drying time) in supplementary materials for reproducibility .

How can this compound be integrated into novel catalytic systems for understudied reaction types (e.g., C–H activation)?

Level : Advanced
Methodological Answer :

  • Literature Gap Analysis : Systematically review existing asymmetric C–H activation studies to identify unaddressed substrate classes or mechanistic pathways .
  • Hypothesis-Driven Testing : Propose this compound’s bifunctional role (e.g., Lewis base and chiral inducer) and validate via substrate screening .
  • Collaborative Validation : Share preliminary findings with computational chemists to predict feasibility before large-scale experimentation .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.